5-methylbenzo[c][1,2]oxaborol-1(3h)-ol
Overview
Description
5-methylbenzo[c][1,2]oxaborol-1(3h)-ol is a boron-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methylbenzo[c][1,2]oxaborol-1(3h)-ol typically involves the formation of the oxaborole ring structure through cyclization reactions. One common method involves the reaction of an ortho-substituted phenol with a boronic acid derivative under specific conditions to form the oxaborole ring . The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
5-methylbenzo[c][1,2]oxaborol-1(3h)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the oxaborole ring into other boron-containing structures.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxaborole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include boronic acid derivatives, reduced boron-containing compounds, and substituted oxaboroles .
Scientific Research Applications
5-methylbenzo[c][1,2]oxaborol-1(3h)-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex boron-containing compounds.
Mechanism of Action
The mechanism of action of 5-methylbenzo[c][1,2]oxaborol-1(3h)-ol involves its interaction with specific molecular targets, such as enzymes. For example, as a phosphodiesterase inhibitor, the compound binds to the catalytic domain of the enzyme, inhibiting its activity and thereby modulating the levels of cyclic AMP (cAMP) in cells . This inhibition can lead to reduced inflammation and other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-methylbenzo[c][1,2]oxaborol-1(3h)-ol include other oxaboroles, such as:
- 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl
- 2-ethoxy-6-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxynitrile
- 6-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)-2-(2-isopropoxyethoxy)oxynitrile
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the methyl group at the 5-position of the oxaborole ring can enhance its binding affinity to certain enzymes, making it a more potent inhibitor .
Properties
IUPAC Name |
1-hydroxy-5-methyl-3H-2,1-benzoxaborole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO2/c1-6-2-3-8-7(4-6)5-11-9(8)10/h2-4,10H,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQXHKISEXZJPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905710-76-1 | |
Record name | 5-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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